Apocynin

Description

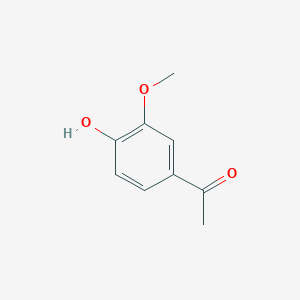

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYRUELUNQRZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060097 | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-02-2 | |

| Record name | Acetovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetovanillone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apocynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxy-3'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOCYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6J7B9UDTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetovanillone (Apocynin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Acetovanillone, also widely known by its synonym Apocynin. It is intended to serve as a technical resource, incorporating detailed experimental protocols and quantitative data to support research and development endeavors.

Chemical Structure and Physicochemical Properties

Acetovanillone, systematically named 1-(4-hydroxy-3-methoxyphenyl)ethanone, is a natural organic compound belonging to the acetophenone class.[1] Structurally, it is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and an acetyl group at positions 4, 3, and 1, respectively.[1][2] This arrangement of functional groups is critical to its chemical reactivity and biological activity.

The molecule is largely planar, with all carbon and oxygen atoms of the substituted ring lying in the same plane.[3] Its natural occurrences are diverse, having been isolated from plants such as Picrorhiza kurroa and the Canadian hemp (Apocynum cannabinum), and it is also a known byproduct of lignin degradation.[4][5]

Quantitative Physicochemical Data

The key physicochemical properties of Acetovanillone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)ethanone | [1][6] |

| Synonyms | This compound, 4'-Hydroxy-3'-methoxyacetophenone, Acetoguaiacone | [1][6] |

| CAS Number | 498-02-2 | [1][6] |

| Molecular Formula | C₉H₁₀O₃ | [1][6] |

| Molecular Weight | 166.17 g/mol | [1][6] |

| Appearance | White to off-white or yellowish crystalline powder | [4][7][8] |

| Melting Point | 112-116 °C | [8][9] |

| Boiling Point | 297.5 °C at 760 mmHg | [8] |

| Solubility | Soluble in hot water, alcohol, DMSO (≥100 mg/mL), and essential oils. Sparingly soluble in cold water. | [7][8] |

| InChI | InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | [6] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)OC | [6] |

Synthesis of Acetovanillone

The most common and industrially significant method for synthesizing Acetovanillone is the Friedel-Crafts acylation of guaiacol.[4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the guaiacol ring, preferentially at the para-position relative to the hydroxyl group due to steric hindrance from the adjacent methoxy group.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of a typical Friedel-Crafts acylation synthesis of Acetovanillone.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative laboratory-scale synthesis of Acetovanillone from guaiacol and acetyl chloride using an aluminum chloride catalyst.[1][4]

Materials:

-

Guaiacol (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Acetyl Chloride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 3M

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add guaiacol (1.0 eq). In a separate, dry addition funnel, charge acetyl chloride (1.1 eq) diluted with a small amount of anhydrous DCM.

-

Acylation Reaction: Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice and 3M HCl. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash sequentially with 3M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford pure Acetovanillone.[4]

Spectroscopic Data and Characterization

The structure of Acetovanillone is confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 90 MHz): Chemical shifts (δ) are typically observed at approximately 2.56 ppm (singlet, 3H, -COCH₃), 3.93 ppm (singlet, 3H, -OCH₃), 6.36 ppm (singlet, 1H, Ar-OH), 6.9-7.0 ppm (doublet, 1H, Ar-H), and 7.5-7.6 ppm (multiplet, 2H, Ar-H).[2]

-

¹³C NMR (CDCl₃, 15.09 MHz): Key carbon signals are observed around δ 26.07 (-COCH₃), 56.04 (-OCH₃), 110.22 (Ar-CH), 114.21 (Ar-CH), 124.11 (Ar-CH), 130.07 (Ar-C), 146.99 (Ar-C), 150.95 (Ar-C), and 197.26 (C=O).[2]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups:

-

A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp peak around 1660-1680 cm⁻¹ due to the C=O stretching of the ketone.

-

Peaks in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions for the C=C stretching of the aromatic ring.

-

A peak around 1270 cm⁻¹ for the C-O stretching of the aryl ether.

Biological Activity and Mechanism of Action

Acetovanillone is most renowned in the biomedical field as a selective inhibitor of NADPH oxidase (NOX) enzymes.[6][7] These enzymes are a primary source of reactive oxygen species (ROS) in inflammatory cells like neutrophils and macrophages.

Mechanism of NADPH Oxidase Inhibition

The NOX enzyme complex is composed of membrane-bound subunits (e.g., gp91phox and p22phox) and cytosolic regulatory subunits (e.g., p47phox, p67phox, and Rac).[9] In resting cells, these components are separate and the enzyme is inactive. Upon cellular stimulation (e.g., by pathogens or inflammatory signals), the cytosolic subunits translocate to the cell membrane and assemble with the membrane-bound components to form the active oxidase.

Acetovanillone's primary mechanism of action is the inhibition of this assembly process. It specifically prevents the translocation of the crucial p47phox subunit from the cytosol to the cell membrane.[8] By blocking this step, Acetovanillone prevents the formation of the functional enzyme complex, thereby inhibiting the production of superoxide (O₂⁻) and subsequent ROS.

It is important to note that Acetovanillone is considered a prodrug; it is believed to be activated by peroxidases, such as myeloperoxidase (MPO) present in phagocytes, to form a dimeric species (dithis compound) which may be the more active inhibitory compound.[5][8]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Acetovanillone on the NADPH oxidase signaling pathway.

Quantitative Biological Activity

Acetovanillone's inhibitory potency and antioxidant effects have been quantified in various studies.

| Parameter | Value / Effect | Reference(s) |

| IC₅₀ for NADPH Oxidase | 10 µM | [6] |

| Effect on Lipid Peroxidation (MDA) | Decreased MDA content by 40.6% in a rat model of cardiac injury. | |

| Effect on Antioxidant Enzymes (SOD) | Increased Superoxide Dismutase (SOD) levels by 126.3% in the same model. |

Experimental Protocol: NADPH Oxidase Activity Assay

This protocol provides a generalized method for assessing NADPH oxidase activity in stimulated neutrophils using a lucigenin-based chemiluminescence assay, suitable for determining the IC₅₀ of an inhibitor like Acetovanillone.[5]

Objective: To measure the production of superoxide from neutrophils and assess the inhibitory effect of Acetovanillone.

Materials:

-

Human Polymorphonuclear Neutrophils (PMNs), isolated from fresh blood.

-

Lucigenin

-

Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan (OPZ) as a stimulus.

-

Acetovanillone (this compound) stock solution in DMSO.

-

Hanks' Balanced Salt Solution (HBSS).

-

96-well white opaque microplate.

-

Luminometer (plate reader with chemiluminescence detection).

Procedure:

-

Cell Preparation: Isolate PMNs from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified PMNs in HBSS to a final concentration of 1-2 x 10⁶ cells/mL.

-

Inhibitor Incubation: In the wells of the 96-well plate, add 50 µL of the PMN suspension. Add 50 µL of HBSS containing various concentrations of Acetovanillone (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell blank. Incubate the plate at 37 °C for 15-30 minutes.

-

Assay Initiation: Prepare a working solution of lucigenin (as the superoxide probe) and PMA (as the stimulus) in HBSS. Add 100 µL of this solution to each well to initiate the reaction. Final concentrations should be in the range of 100-200 µM for lucigenin and ~1 µg/mL for PMA.

-

Chemiluminescence Measurement: Immediately place the plate into a luminometer pre-heated to 37 °C. Measure the chemiluminescence signal kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis: For each concentration of Acetovanillone, calculate the area under the curve (AUC) or the peak chemiluminescence value. Subtract the background reading from the no-cell blank. Normalize the data to the vehicle control (defined as 100% activity).

-

IC₅₀ Determination: Plot the normalized activity (%) against the logarithm of the Acetovanillone concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value, which is the concentration of Acetovanillone that causes 50% inhibition of the NADPH oxidase activity.

References

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. youtube.com [youtube.com]

- 3. asianpubs.org [asianpubs.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Vanillin synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

Acetovanillone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetovanillone, also known as apocynin, is a naturally occurring organic compound with the chemical formula C₉H₁₀O₃. Structurally, it is a phenolic ketone, specifically 1-(4-hydroxy-3-methoxyphenyl)ethanone. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, most notably its role as an inhibitor of NADPH oxidase, an enzyme complex implicated in oxidative stress-related diseases. This technical guide provides a comprehensive overview of the natural sources of acetovanillone and the methodologies for its isolation, with a focus on data presentation and detailed experimental protocols for researchers and drug development professionals.

Natural Sources of Acetovanillone

Acetovanillone is found in a variety of plant species and is also a known byproduct of lignin degradation. Its natural occurrence is widespread, suggesting potential roles in plant defense and signaling.

Plant-Based Sources

Acetovanillone has been identified in several plant families and species. The primary plant sources are summarized in the table below.

| Plant Family | Species Name | Plant Part |

| Apocynaceae | Apocynum cannabinum (Canadian Hemp) | Roots[1] |

| Scrophulariaceae | Picrorhiza kurroa | Roots |

| Iridaceae | Iris tectorum, Iris germanica, Iris postii | Rhizomes[2][3] |

| Amaryllidaceae | Boophone disticha, Crinum buphanoides, Crinum graminicola | Bulbs[4][5][6] |

| Asteraceae | Crepis mollis | Roots[7] |

| Pinaceae | Coniferous species (e.g., Larix gmelinii) | Wood |

Lignin Degradation

Acetovanillone is a significant monomeric compound produced during the oxidative and base-catalyzed depolymerization of lignin, a complex polymer abundant in plant cell walls.[8][9] This makes industrial lignin streams, a byproduct of papermaking and biorefineries, a potential large-scale source of acetovanillone.

Isolation of Acetovanillone

The isolation of acetovanillone from natural sources typically involves solvent extraction followed by chromatographic purification. While specific, detailed protocols for the isolation of acetovanillone from most of the aforementioned plant species are not extensively documented in the available literature, a generalized methodology can be inferred from the isolation of other phenolic compounds from these sources.

General Experimental Protocol for Isolation from Plant Material

The following protocol is a generalized procedure for the extraction and isolation of acetovanillone from plant materials, such as roots or rhizomes.

1. Sample Preparation:

-

The plant material (e.g., roots of Apocynum cannabinum or rhizomes of Picrorhiza kurroa) is washed, air-dried, and ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration.

-

Commonly used solvents for extracting phenolic compounds like acetovanillone include methanol, ethanol, or a mixture of methanol and water.[10]

-

The extraction is carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction of the target compound.

-

The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation (Optional):

-

The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Acetovanillone, being moderately polar, is expected to be enriched in the ethyl acetate or chloroform fraction.

4. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography for the isolation of pure acetovanillone.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the adsorbent.[11][12][13]

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[12][13]

-

The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing acetovanillone. Fractions with similar TLC profiles are pooled.

-

Further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

5. Characterization:

-

The purified acetovanillone is characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

Isolation from Lignin

The isolation of acetovanillone from lignin depolymerization products involves a multi-step process. A patented method describes the following key steps:

1. Reaction: Lignin is reacted with an oxidizing agent in an alkaline solution. 2. Acidification: The reaction mixture is cooled and acidified (e.g., to pH 4 with hydrochloric acid). 3. Extraction: The acidified solution is extracted with an organic solvent like chloroform. 4. Concentration: The organic extracts are combined and concentrated under reduced pressure. 5. Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., acetone or ethyl acetate) to yield pure acetovanillone.

Quantitative Data

Quantitative data on the yield of acetovanillone from natural plant sources is scarce in the scientific literature. However, some data is available for its production from lignin and for the total phenolic content of some source plants.

Table 1: Yield of Acetovanillone from Lignin Depolymerization

| Lignin Source | Depolymerization Method | Yield of Acetovanillone | Reference |

| Softwood | Oxidative Catalytic Fractionation | Part of a ~5:1:1 molar ratio of vanillin:acetovanillone:vanillic acid | [9] |

| Kraft Lignin | Alkaline Oxidation | Up to 6.2 wt% (of vanillin and acetovanillone combined) | [4] |

| Various | Catalytic Wet Air Oxidation | Conversion of nearly 100% with a vanillin yield of ~30% from acetovanillone | [8] |

Table 2: Total Phenolic Content in Selected Plant Sources

| Plant Species | Plant Part | Extraction Method | Total Phenolic Content | Reference |

| Crepis vesicaria | Leaves | 70% Ethanol Extract | Rich in soluble phenolics | [14] |

| Crepis species | Flowering Heads | HPLC-UV | Varies by species (e.g., C. biennis contains multiple phenolics) | [15] |

Note: The total phenolic content is an indicator of the presence of phenolic compounds, including acetovanillone, but does not represent the specific yield of acetovanillone.

Signaling Pathway and Experimental Workflow Visualization

Acetovanillone (this compound) Inhibition of NADPH Oxidase

Acetovanillone is a well-established inhibitor of the NADPH oxidase (NOX) enzyme complex. Its mechanism of action involves preventing the assembly of the functional enzyme complex, thereby reducing the production of reactive oxygen species (ROS). Specifically, this compound is believed to inhibit the translocation of the cytosolic subunits, p47phox and p67phox, to the membrane-bound components of the enzyme.[16][17][18]

Caption: Mechanism of NADPH oxidase inhibition by acetovanillone.

Generalized Experimental Workflow for Acetovanillone Isolation

The following diagram illustrates a typical workflow for the isolation of acetovanillone from a plant source.

Caption: A generalized experimental workflow for isolating acetovanillone.

Conclusion

Acetovanillone is a promising natural product with significant therapeutic potential, primarily attributed to its inhibitory effect on NADPH oxidase. While it is present in a range of plant species, detailed protocols for its isolation from these natural sources are not widely available, representing a gap in the current literature. The degradation of lignin, however, presents a viable and potentially scalable source for this valuable compound. The generalized experimental protocols and workflow diagrams provided in this guide offer a foundational framework for researchers aiming to isolate and study acetovanillone. Further research is warranted to develop optimized and specific isolation protocols from its diverse natural sources and to accurately quantify its yield, which will be crucial for advancing its development as a therapeutic agent.

References

- 1. Apocynum cannabinum root extract | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative phytochemical screening of Boophone disticha bulb and roots [redalyc.org]

- 6. core.ac.uk [core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial catabolism of acetovanillone, a lignin-derived compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review [mdpi.com]

- 11. rjptonline.org [rjptonline.org]

- 12. phytojournal.com [phytojournal.com]

- 13. ijariit.com [ijariit.com]

- 14. Crepis vesicaria L. subsp. taraxacifolia Leaves: Nutritional Profile, Phenolic Composition and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ahajournals.org [ahajournals.org]

- 17. This compound: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Acetovanillone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of acetovanillone (apocynin) in plants. Acetovanillone, a phenolic compound of interest for its pharmacological properties, is synthesized from precursors derived from the phenylpropanoid pathway. This document details the core biosynthetic pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic and experimental workflows.

Core Biosynthetic Pathway

The primary route for acetovanillone biosynthesis in plants, as characterized in tobacco (Nicotiana) cell suspension cultures, is a coenzyme A (CoA)-dependent β-oxidation pathway that proceeds from hydroxycinnamic acid derivatives.[1][2] The key precursor is feruloyl-CoA, which is channeled from the general phenylpropanoid pathway.

The central enzyme in this pathway is Acetovanillone Synthase .[1] This soluble enzyme catalyzes the conversion of feruloyl-CoA to acetovanillone in the presence of the cofactor nicotinamide adenine dinucleotide (NAD).[1] The pathway is induced in response to stressors, such as treatment with methyl jasmonate.[1] It competes for its precursor, feruloyl-CoA, with other metabolic pathways, such as the synthesis of hydroxycinnamoylputrescines.[1]

While the exact intermediates have not been detected experimentally, likely due to their transient nature, the pathway is proposed to proceed through a series of reactions analogous to fatty acid β-oxidation.[1] This involves hydration of the double bond, oxidation of the resulting hydroxyl group, and subsequent thiolytic cleavage to release acetyl-CoA and form the final acetovanillone product.

Phenylpropanoid Pathway Context

The precursor for acetovanillone synthesis, feruloyl-CoA, is derived from the amino acid phenylalanine through the well-established phenylpropanoid pathway. This initial part of the pathway is fundamental to the production of a wide array of plant secondary metabolites, including lignin, flavonoids, and stilbenoids.

Acetovanillone Synthesis via β-Oxidation

The conversion of feruloyl-CoA to acetovanillone is catalyzed by acetovanillone synthase. The proposed steps are detailed in the diagram below.

Quantitative Data

The primary quantitative data available for the biosynthesis of acetovanillone in plants comes from studies on acetovanillone synthase from methyl jasmonate-treated tobacco cell suspension cultures.[1]

| Parameter | Value | Substrate/Cofactor | Source |

| Apparent Km | 5.6 µM | Feruloyl-CoA | [1] |

| Apparent Km | 260 µM | NAD | [1] |

| Apparent Molecular Mass | ~79 kDa | - | [1] |

Experimental Protocols

Protocol 1: Extraction of Acetovanillone from Plant Cell Cultures

This protocol details a method for extracting acetovanillone and other phenolic compounds from plant cell suspension cultures, adapted from general metabolite extraction procedures.

Materials:

-

Plant cell suspension culture (e.g., Nicotiana tabacum)

-

Buchner funnel and filter paper

-

Liquid nitrogen

-

Freeze-dryer (lyophilizer)

-

Mortar and pestle or cryogenic grinder

-

Extraction Solvent: 80% (v/v) methanol in water

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Microcentrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Procedure:

-

Harvest Cells: Harvest cultured cells by vacuum filtration using a Buchner funnel.

-

Flash Freeze: Immediately flash-freeze the harvested cell mass in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Lyophilize the frozen cells until completely dry to obtain a stable, dry powder.

-

Homogenization: Grind the lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: a. Weigh approximately 50-100 mg of the homogenized powder into a microcentrifuge tube. b. Add 1.0 mL of pre-chilled 80% methanol. c. Vortex vigorously for 1 minute to ensure thorough mixing. d. Incubate on a shaker at 4°C for 1 hour (or overnight for exhaustive extraction).

-

Clarification: a. Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. b. Carefully collect the supernatant, avoiding the pelleted debris.

-

Final Preparation: a. Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. b. Store the vial at -20°C until analysis.

Protocol 2: Assay for Acetovanillone Synthase Activity

This protocol is designed to measure the activity of acetovanillone synthase in crude protein extracts from plant tissues.

Materials:

-

Crude protein extract from plant tissue (e.g., from methyl jasmonate-treated tobacco cells)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Feruloyl-CoA solution (1 mM stock in water)

-

NAD solution (50 mM stock in water)

-

Reaction Stop Solution: 10% (v/v) Acetic Acid

-

Ethyl acetate

-

Microcentrifuge tubes

-

Thermomixer or water bath set to 30°C

Procedure:

-

Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

-

70 µL Assay Buffer

-

10 µL Crude Protein Extract

-

10 µL NAD solution (final concentration: 5 mM)

-

Allow to pre-incubate at 30°C for 2 minutes.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of the feruloyl-CoA solution (final concentration: 100 µM).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 10 µL of 10% acetic acid.

-

Product Extraction: a. Add 200 µL of ethyl acetate to the tube. b. Vortex vigorously for 1 minute to extract the acetovanillone into the organic phase. c. Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Sample Preparation for Analysis: a. Carefully transfer the upper organic (ethyl acetate) layer to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. c. Re-dissolve the residue in a known volume (e.g., 50 µL) of the mobile phase used for HPLC analysis. d. Analyze by HPLC to quantify the acetovanillone produced.

Conclusion

The biosynthesis of acetovanillone in plants is a specialized branch of the phenylpropanoid pathway, utilizing a CoA-dependent β-oxidation mechanism catalyzed by the key enzyme acetovanillone synthase. While the overarching pathway has been identified, further research is required to isolate and characterize the synthase enzyme from various plant species and to fully elucidate the transient intermediates of the β-oxidation process. The protocols and data presented in this guide provide a foundational framework for researchers to investigate this pathway, quantify its products, and explore its potential for metabolic engineering and drug development.

References

Physical and chemical properties of Acetovanillone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetovanillone, also known as apocynin, is a naturally occurring organic compound with significant interest in the fields of pharmacology and synthetic chemistry. Structurally, it is a substituted acetophenone, featuring both a hydroxyl and a methoxy group on the phenyl ring. This guide provides an in-depth overview of the core physical and chemical properties of Acetovanillone, tailored for a technical audience. It includes a compilation of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its primary biological signaling pathway and analytical workflows.

General Information

-

IUPAC Name : 1-(4-hydroxy-3-methoxyphenyl)ethanone[1]

-

Synonyms : this compound, 4'-Hydroxy-3'-methoxyacetophenone, Acetoguaiacone[2][3]

-

Molecular Weight : 166.17 g/mol [7]

-

Chemical Structure :

Physical Properties

Acetovanillone is a white to off-white or pale yellow crystalline solid at room temperature.[4][5][9] It possesses a faint, sweet, vanilla-like odor.[9][10]

Table 1: Quantitative Physical Properties of Acetovanillone

| Property | Value | Source(s) |

| Melting Point | 112-116 °C | [4][6] |

| 113-115 °C | [9] | |

| 115 °C | [3][11] | |

| Boiling Point | 295-300 °C (at 760 mmHg) | [4] |

| 297.5 °C (at 760 mmHg) | [6] | |

| 263-265 °C (at 17 mmHg) | [8][9][10] | |

| Density | 1.158 g/cm³ | [4][6] |

| 1.2 ± 0.1 g/cm³ | [3] | |

| 1.32 g/cm³ (at 25 °C) | [11] | |

| Vapor Pressure | 0.000759 mmHg (at 25 °C) | [4][6] |

| 0.001 mmHg (at 25 °C) | [9] | |

| Flash Point | 125.5 °C | [4][6] |

| > 230 °F (> 110 °C) | [9][10] | |

| pKa | 8.18 ± 0.18 (Predicted) | [5][6] |

| logP (o/w) | 1.389 (Estimated) | [9] |

Table 2: Solubility of Acetovanillone

| Solvent | Solubility | Source(s) |

| Water | Soluble in hot water | [1][3][5][6][9][12] |

| < 0.1 mg/mL (insoluble) | [6] | |

| 5000 mg/L (at 20 °C) | [9] | |

| DMSO | ≥ 100 mg/mL | [6] |

| Alcohol (Ethanol) | Soluble | [1][9][12] |

| Benzene | Soluble | [1] |

| Chloroform | Soluble | [1][12] |

| Diethyl Ether | Very soluble | [12] |

| Acetone | Soluble | [12] |

| Petroleum Ether | Practically insoluble | [12] |

Chemical Properties and Reactivity

Acetovanillone's chemical behavior is dictated by its three functional groups: a phenolic hydroxyl group, a methoxy group, and an acetyl group.

-

The phenolic hydroxyl group imparts acidic properties (pKa ≈ 8.18) and allows for reactions such as etherification and esterification. It also makes the aromatic ring highly activated towards electrophilic substitution.

-

The methoxy group is an electron-donating group that further activates the aromatic ring.

-

The acetyl group is an electron-withdrawing group and a ketone, which can undergo typical ketone reactions such as reduction to an alcohol or reactions at the α-carbon.

Spectroscopic Data

Table 3: 1H NMR Spectral Data (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.59 - 7.48 | m | 2H | Aromatic (H-2, H-6) |

| 6.99 - 6.89 | m | 1H | Aromatic (H-5) |

| 6.36 | s | 1H | Phenolic OH |

| 3.93 | s | 3H | Methoxy (-OCH₃) |

| 2.56 | s | 3H | Acetyl (-COCH₃) |

| (Source: PubChem CID 2214)[7] |

Table 4: 13C NMR Spectral Data (15.09 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 197.26 | Carbonyl (C=O) |

| 150.95 | Aromatic (C-4) |

| 146.99 | Aromatic (C-3) |

| 130.07 | Aromatic (C-1) |

| 124.11 | Aromatic (C-6) |

| 114.21 | Aromatic (C-5) |

| 110.22 | Aromatic (C-2) |

| 56.04 | Methoxy (-OCH₃) |

| 26.07 | Acetyl (-CH₃) |

| (Source: PubChem CID 2214)[7] |

Infrared (IR) Spectroscopy: The IR spectrum of Acetovanillone (typically run as a KBr disc) shows characteristic peaks for its functional groups. Key absorptions include a broad peak for the phenolic O-H stretch (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), a strong absorption for the C=O (ketone) stretch (around 1650-1670 cm⁻¹), C=C stretches for the aromatic ring (around 1580-1600 cm⁻¹), and a C-O stretch for the ether linkage (around 1250 cm⁻¹).[4]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of Acetovanillone shows a molecular ion peak (M⁺) at m/z = 166. The base peak is typically observed at m/z = 151, corresponding to the loss of a methyl radical ([M-CH₃]⁺).[7][13]

Biological Activity: NADPH Oxidase Inhibition

Acetovanillone is widely studied for its role as a selective inhibitor of NADPH oxidase (NOX) enzymes.[4][5][10] These enzymes are a major source of reactive oxygen species (ROS) in cells, particularly in phagocytes like neutrophils. By inhibiting NOX, Acetovanillone reduces the production of superoxide and subsequent ROS, thereby exhibiting potent anti-inflammatory and antioxidant properties.[4][8] The mechanism is believed to involve the prevention of the assembly of the active enzyme complex, specifically by hindering the translocation of cytosolic subunits like p47phox to the membrane-bound components.[5][10]

Bacterial Catabolism of Acetovanillone

In certain bacteria, such as Sphingobium sp. strain SYK-6, Acetovanillone serves as a carbon source and is degraded through a specific catabolic pathway. This pathway involves a series of enzymatic reactions, including phosphorylation, carboxylation, and dephosphorylation, ultimately funneling the breakdown products into central metabolism.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid organic compound.

-

Sample Preparation : Place a small amount of dry Acetovanillone powder on a clean, dry surface. Grind it into a fine powder if necessary.

-

Capillary Tube Loading : Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of a melting point apparatus. Ensure the thermometer is correctly positioned.[2][6]

-

Heating : Begin heating the apparatus. For an unknown or approximate melting point, a rapid heating rate (10-20 °C/min) can be used.[6]

-

Determination : Once the approximate melting point is known, repeat the process with a fresh sample. Heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[2]

-

Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. A pure compound typically has a sharp melting range of 0.5-1.5 °C.[6]

Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol is for obtaining an IR spectrum of a solid sample.

-

Sample Preparation : In an agate mortar, grind 1-2 mg of Acetovanillone to a very fine powder.[14]

-

Mixing : Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. Gently mix with the sample, then grind the mixture thoroughly for 1-2 minutes to ensure uniform dispersion.[14][15]

-

Pellet Pressing : Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent or translucent pellet.[16][17]

-

Background Spectrum : Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder and run a background scan.

-

Sample Spectrum : Replace the blank with the Acetovanillone-KBr pellet and acquire the sample spectrum.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

1H NMR Spectroscopy

This protocol provides a general procedure for preparing a sample for 1H NMR analysis.

-

Sample Preparation : Weigh 5-25 mg of Acetovanillone and place it in a clean, dry vial.[18][19]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[19] The solvent should contain a reference standard like tetramethylsilane (TMS).

-

Dissolution : Gently swirl or vortex the vial to completely dissolve the sample.

-

Filtration : If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by suspended solids.[18]

-

Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer. Follow the instrument's specific instructions to acquire and process the spectrum.

Safety and Handling

Acetovanillone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][16][20]

-

Handling : Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][21] Avoid generating dust.[2]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][5]

-

In case of contact :

-

For detailed information, consult the Safety Data Sheet (SDS). [2][15][16][20][21]

References

- 1. How To [chem.rochester.edu]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 14. shimadzu.com [shimadzu.com]

- 15. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 16. azom.com [azom.com]

- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 18. NMR Sample Preparation [nmr.chem.umn.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. byjus.com [byjus.com]

- 21. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]

Acetovanillone vs. Apocynin: A Technical Guide to Nomenclature, Identity, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetovanillone and apocynin are two names for the same natural organic compound, a molecule of significant interest in pharmacology and drug development. This technical guide provides an in-depth exploration of its chemical identity, nomenclature, and key biological activities, with a particular focus on its role as a modulator of NADPH oxidase. This document consolidates quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its mechanism of action through signaling pathway diagrams.

Nomenclature and Chemical Identity

The compound commonly known as acetovanillone or this compound is chemically defined as 1-(4-hydroxy-3-methoxyphenyl)ethanone. While both names are frequently used in scientific literature, "acetovanillone" is often favored in chemical contexts, whereas "this compound" is more prevalent in pharmacological and biological research. To avoid ambiguity, referencing the IUPAC name or CAS number is recommended.

Table 1: Chemical Identifiers

| Identifier | Value |

| Preferred IUPAC Name | 1-(4-Hydroxy-3-methoxyphenyl)ethanone[1][2] |

| Synonyms | Acetovanillone, this compound, 4'-Hydroxy-3'-methoxyacetophenone, Acetoguaiacone[2][3][4] |

| CAS Number | 498-02-2[1][2][3] |

| Molecular Formula | C₉H₁₀O₃[2][3] |

| Molecular Weight | 166.17 g/mol [2][3] |

| InChI Key | DFYRUELUNQRZTB-UHFFFAOYSA-N[2] |

| SMILES | CC(=O)C1=CC(=C(C=C1)O)OC[3] |

Physicochemical Properties

Acetovanillone is a crystalline solid at room temperature with a faint vanilla-like odor.[5] Its solubility in hot water and various organic solvents makes it amenable to a range of experimental conditions.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 112-116 °C | [5] |

| Boiling Point | 295–300 °C (563–572 °F; 568–573 K) | [2] |

| Water Solubility | Soluble in hot water | [5] |

| Solubility in Organic Solvents | Soluble in DMSO (≥ 100 mg/mL), alcohol, benzene, chloroform | [5] |

| Appearance | White to off-white crystalline powder or needles | [6] |

Synthesis and Purification

Acetovanillone can be synthesized through several methods, with Friedel-Crafts acylation of guaiacol being a common laboratory approach. It can also be obtained from the degradation of lignin, a byproduct of the paper industry.[7][8]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of Guaiacol

This protocol describes the synthesis of acetovanillone by the acylation of guaiacol using vinyl acetate as the acylating agent and a solid acid catalyst.[9]

Materials:

-

Guaiacol

-

Vinyl acetate

-

20% w/w Cesium modified dodecatungstophosphoric acid supported on K-10 clay (Cs2.5H0.5PW12O40/K-10)

-

Anhydrous toluene

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend the solid acid catalyst (Cs2.5H0.5PW12O40/K-10) in anhydrous toluene.

-

Add guaiacol to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add vinyl acetate to the reaction mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acidic species.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

The crude acetovanillone can be purified by recrystallization from hot water or an ethanol/water mixture.

Materials:

-

Crude acetovanillone

-

Distilled water or ethanol/water mixture

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude acetovanillone in an Erlenmeyer flask.

-

Add a minimum amount of hot water (or ethanol/water mixture) to dissolve the solid completely.[10][11]

-

If insoluble impurities are present, perform a hot filtration to remove them.[10]

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[12][13]

-

Once crystallization begins, the flask can be placed in an ice bath to maximize the yield of crystals.[13]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[10][13]

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[11]

-

Dry the purified crystals under vacuum or in a desiccator.

Analytical Characterization

The identity and purity of synthesized acetovanillone are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of purified acetovanillone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14][15] For ¹³C NMR, a more concentrated solution (50-100 mg) is recommended.[15]

-

Ensure the sample is completely dissolved and free of any solid particles. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[14]

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Number of Scans: 16-32

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Number of Scans: 1024 or more, depending on concentration

-

Expected Spectral Data:

-

¹H NMR (CDCl₃, δ in ppm): ~7.6-7.5 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.1 (s, 1H, Ar-OH), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃, δ in ppm): ~197 (C=O), ~151 (C-OH), ~147 (C-OCH₃), ~130 (Ar-C), ~124 (Ar-CH), ~114 (Ar-CH), ~110 (Ar-CH), ~56 (-OCH₃), ~26 (-CH₃).

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of acetovanillone (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water.[16]

-

Ensure the sample is free of non-volatile salts and particulates.[16]

Instrument Parameters (Example for ESI-MS):

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂): Flow rate and temperature optimized for signal intensity

Expected Mass Spectrum:

-

Positive Ion Mode: [M+H]⁺ at m/z 167.07

-

Negative Ion Mode: [M-H]⁻ at m/z 165.05

Biological Activity: NADPH Oxidase Modulation

This compound is widely recognized as an inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS).[14] However, its mechanism of action is cell-type dependent.

In phagocytic cells, such as neutrophils, this compound acts as a prodrug. It is oxidized by myeloperoxidase (MPO) in the presence of hydrogen peroxide (H₂O₂) to form dithis compound, a dimer that is believed to be the active inhibitor of NADPH oxidase.[9][15][17] Dithis compound prevents the assembly of the active enzyme complex by blocking the translocation of cytosolic subunits (e.g., p47phox) to the membrane-bound components.[9][14]

In contrast, in non-phagocytic cells that lack MPO, such as endothelial and vascular smooth muscle cells, this compound may not be converted to dithis compound and can exhibit antioxidant or even pro-oxidant effects.[1][9][17]

Experimental Protocol: NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)

This protocol is for measuring NADPH oxidase activity in isolated neutrophils.

Materials:

-

Isolated neutrophils

-

Lucigenin solution (5 µM in assay buffer)

-

NADPH solution (200 µM in assay buffer)

-

Phorbol 12-myristate 13-acetate (PMA) or other stimulant

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Luminometer

Procedure:

-

Isolate neutrophils from whole blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in the assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cell suspension with or without this compound at the desired concentrations for 30-60 minutes at 37°C.

-

Add lucigenin to the cell suspension to a final concentration of 5 µM.

-

Initiate the reaction by adding the stimulant (e.g., PMA).

-

Immediately measure the chemiluminescence in a luminometer at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

-

In some protocols, cells are permeabilized (e.g., with Renex 30) after stimulation, and then NADPH is added exogenously to measure the activity of the assembled oxidase.[1]

Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

This protocol is for measuring intracellular ROS levels in adherent cells, such as endothelial cells.

Materials:

-

Adherent cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Stimulant (e.g., H₂O₂ or Angiotensin II)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells with warm PBS.

-

Prepare a working solution of DCFH-DA (typically 5-20 µM) in serum-free medium.[7]

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[3]

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh medium containing the desired concentrations of this compound and/or the stimulant.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.[18] Readings can be taken at different time points to assess the kinetics of ROS production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of acetovanillone/apocynin on cellular ROS production.

Conclusion

Acetovanillone and this compound are synonymous terms for a compound with significant and complex biological activities. Its role as an NADPH oxidase inhibitor is particularly noteworthy, though its mechanism is highly dependent on the cellular context. For researchers and drug development professionals, a clear understanding of its nomenclature, physicochemical properties, and cell-specific effects is crucial for the design and interpretation of experiments. The detailed protocols and visualizations provided in this guide aim to facilitate rigorous and reproducible research into the therapeutic potential of this multifaceted molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. graphics - GraphViz - How to connect subgraphs? - Stack Overflow [stackoverflow.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. researchgate.net [researchgate.net]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. bioquochem.com [bioquochem.com]

Spectroscopic Profile of Acetovanillone: A Technical Guide

Introduction

Acetovanillone, also known as apocynin, is a natural organic compound with significant interest in the pharmaceutical and flavor industries.[1] Its chemical structure, 1-(4-hydroxy-3-methoxyphenyl)ethanone, lends itself to a range of spectroscopic analyses that are crucial for its identification, characterization, and quality control.[1][2] This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for acetovanillone, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for acetovanillone in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 - 7.50 | m | 2H | Ar-H |

| 6.99 | d | 1H | Ar-H |

| 6.36 | s | 1H | Ar-OH |

| 3.93 | s | 3H | -OCH₃ |

| 2.56 | s | 3H | -C(O)CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz[2]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 197.26 | C=O |

| 150.95 | Ar-C |

| 146.99 | Ar-C |

| 130.07 | Ar-C |

| 124.11 | Ar-C |

| 114.21 | Ar-C |

| 110.22 | Ar-C |

| 56.04 | -OCH₃ |

| 26.07 | -C(O)CH₃ |

Solvent: CDCl₃, Frequency: 15.09 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description of Absorption |

| ~3400-3100 | O-H stretch (phenolic) |

| ~3010-2950 | C-H stretch (aromatic and aliphatic) |

| ~1670 | C=O stretch (ketone) |

| ~1600, 1510 | C=C stretch (aromatic ring) |

| ~1270 | C-O stretch (aryl ether) |

| ~1160 | C-O stretch (phenol) |

Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr disc, Nujol mull, or thin film).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 166 | ~100 | [M]⁺ (Molecular Ion) |

| 151 | ~80 | [M-CH₃]⁺ |

| 123 | ~30 | [M-CH₃-CO]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation : For a typical ¹H NMR spectrum, dissolve 5-25 mg of acetovanillone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required.[5] The sample is placed in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[5]

-

Instrumentation : The NMR spectra are acquired on a spectrometer operating at a specific frequency for the nucleus being observed (e.g., 90 MHz for ¹H).[2]

-

Data Acquisition : The instrument is shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[6]

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.[6]

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film or KBr pellet method.

-

Sample Preparation (Thin Film) : Dissolve a small amount of acetovanillone in a volatile solvent like methylene chloride or acetone.[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[7] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

-

Instrumentation : Place the salt plate in the sample holder of an FT-IR spectrometer.[7]

-

Data Acquisition : Record the spectrum by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.[8]

-

Data Processing : The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : The acetovanillone sample is introduced into the mass spectrometer, often after being separated by gas chromatography (GC-MS).[2]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[9]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[9]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[9]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like acetovanillone.

Caption: General workflow for spectroscopic analysis of Acetovanillone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Experimental Design [web.mit.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

High-Purity Acetovanillone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Sources, Experimental Applications, and Core Signaling Pathways

Introduction

Acetovanillone, also known as apocynin, is a naturally occurring organic compound that has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties.[1] Structurally related to vanillin, this phenolic compound serves as a valuable tool for researchers investigating pathologies driven by oxidative stress, particularly through its well-documented role as a selective inhibitor of NADPH oxidase (NOX).[2][3] This technical guide provides a comprehensive overview of high-purity acetovanillone for researchers, scientists, and drug development professionals. It details commercial suppliers, presents key experimental protocols for its application, and visualizes the core signaling pathways it modulates.

Commercial Suppliers of High-Purity Acetovanillone

The accessibility of high-purity acetovanillone is crucial for reliable and reproducible experimental outcomes. Several chemical suppliers offer various grades of this compound, with purities suitable for a range of research applications, from in vitro cell-based assays to in vivo animal studies. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Name | Purity (%) | CAS Number | Molecular Formula | Notes |

| Sigma-Aldrich (Merck) | Acetovanillone | ≥98 | 498-02-2 | C₉H₁₀O₃ | Analytical standard grade also available.[2][4] |

| Thermo Fisher Scientific | Acetovanillone, 98% | ≥97.5 (by GC) | 498-02-2 | C₉H₁₀O₃ | Part of the Acros Organics portfolio.[5] |

| FinoCure Laboratories | Acetovanillone | ≥99.5 | 498-02-2 | C₉H₁₀O₃ | Marketed as a pharmaceutical intermediate for Iloperidone API.[6] |

| Sanjeevan Pharma | 4-Hydroxy 3-Methoxy Acetophenone | 99.5 (by GC) | 498-02-2 | C₉H₁₀O₃ | Also used as a drug intermediate and vanilla flavor.[7] |

| Veeprho | Acetovanillone | ≥98.0 (by HPLC) | 498-02-2 | C₉H₁₀O₃ | Provides information on related impurities.[8] |

| Otto Chemie Pvt. Ltd. | 4-Hydroxy-3-methoxy acetophenone, 98% | 98 | 498-02-2 | C₉H₁₀O₃ | Marketed as an inhibitor of NADPH oxidase.[9] |

| MedChemExpress | This compound (Acetovanillone) | Not specified | 498-02-2 | C₉H₁₀O₃ | Marketed as a selective NADPH-oxidase inhibitor.[3] |

Experimental Protocols

The effective use of acetovanillone in research necessitates well-defined experimental protocols. The following sections detail methodologies for key experiments cited in the literature, providing a foundation for researchers to design their own studies.

In Vitro NADPH Oxidase Inhibition Assay

This protocol is designed to assess the inhibitory effect of acetovanillone on NADPH oxidase activity in a cell-based model.

-

Cell Culture:

-

Culture phagocytic cells, such as human neutrophils or macrophage-like cell lines (e.g., PLB-985), in appropriate media and conditions.

-

-

Cell Stimulation:

-

Prime cells with a suitable agent like phorbol 12-myristate 13-acetate (PMA) to induce the assembly and activation of the NADPH oxidase complex.

-

-

Acetovanillone Treatment:

-

Pre-incubate the primed cells with varying concentrations of acetovanillone (typically in the range of 10-100 µM) for a specified duration (e.g., 30-60 minutes).

-

-

Measurement of Superoxide Production:

-

Quantify the production of superoxide anions using methods such as the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c or lucigenin-enhanced chemiluminescence.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NADPH oxidase activity at each acetovanillone concentration and determine the IC₅₀ value.[10]

-

Animal Models for Atherosclerosis Research

This protocol outlines a general approach for evaluating the therapeutic potential of acetovanillone in an animal model of atherosclerosis.

-

Animal Model:

-

Utilize a suitable animal model, such as Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerotic lesions.

-

-

Diet and Treatment:

-

Feed the mice a high-fat, high-cholesterol diet to accelerate atherogenesis.

-

Administer acetovanillone to the treatment group, either through oral gavage or intraperitoneal injection, at a predetermined dosage and frequency. A control group should receive a vehicle.

-

-

Monitoring:

-

Monitor physiological parameters such as body weight, blood pressure, and lipid profiles throughout the study.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and perfuse the vasculature.

-

Excise the aorta and perform histological staining (e.g., Oil Red O) to visualize and quantify the atherosclerotic plaque area.[11]

-

-

Biochemical Analysis:

-

Analyze blood and tissue samples for markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., cytokines).

-

Anti-Inflammatory Activity Assays

These in vitro assays are commonly used to screen for the anti-inflammatory properties of compounds like acetovanillone.

-

Protein Denaturation Assay:

-

Prepare a reaction mixture containing a protein source (e.g., bovine serum albumin or egg albumin) and different concentrations of acetovanillone.

-

Induce protein denaturation by heating the mixture.

-

Measure the turbidity of the solution spectrophotometrically to quantify the extent of protein denaturation.

-

Calculate the percentage inhibition of denaturation.[12][13]

-

-

Membrane Stabilization Assay:

-

Prepare a suspension of red blood cells (RBCs).

-

Incubate the RBC suspension with varying concentrations of acetovanillone.

-

Induce hemolysis using a hypotonic solution or by heating.

-

Centrifuge the mixture and measure the absorbance of the supernatant to quantify the amount of hemoglobin released.

-

Calculate the percentage of membrane stabilization.[12]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which acetovanillone is involved can significantly aid in understanding its mechanism of action and in designing effective experiments.

Figure 1: Simplified signaling pathway of NADPH oxidase activation and its inhibition by Acetovanillone.

Figure 2: A typical experimental workflow for evaluating the efficacy of Acetovanillone.

Conclusion

High-purity acetovanillone is an indispensable tool for researchers investigating the roles of oxidative stress and inflammation in a multitude of diseases. Its specific inhibitory action on NADPH oxidase provides a means to dissect complex signaling pathways and to explore potential therapeutic interventions. This guide has provided a foundational understanding of the commercial landscape for sourcing high-purity acetovanillone, detailed experimental protocols for its application, and visual representations of its molecular target and its place in a structured research workflow. By leveraging this information, researchers and drug development professionals can more effectively integrate acetovanillone into their studies, ultimately contributing to the advancement of scientific knowledge and the development of novel therapeutics.

References

- 1. The NADPH oxidase inhibitor this compound (acetovanillone) induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NADPH Oxidase Activation by this compound Rescues Seizure-Induced Reduction of Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NADPH oxidase is the primary source of superoxide induced by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NADPH oxidase inhibitor this compound induces nitric oxide synthesis via oxidative stress (Journal Article) | OSTI.GOV [osti.gov]

- 5. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetovanillone augmented the cardioprotective effect of carvedilol against cadmium-induced heart injury via suppression of oxidative stress and inflammation signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijcrt.org [ijcrt.org]

Acetovanillone as a Lignin-Derived Platform Chemical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetovanillone (4'-hydroxy-3'-methoxyacetophenone), a phenolic compound structurally related to vanillin, is emerging as a valuable platform chemical derived from the abundant and renewable biopolymer, lignin. Its versatile chemical structure, featuring a reactive ketone, a phenolic hydroxyl group, and a methoxy group, allows for a wide range of chemical modifications, making it a key building block for pharmaceuticals, flavorings, and specialty polymers. Notably, acetovanillone exhibits significant biological activities, including anti-inflammatory and antioxidant properties, primarily attributed to its role as an inhibitor of NADPH oxidase. This technical guide provides a comprehensive overview of acetovanillone, covering its synthesis from lignin, key chemical transformations, and its applications, with a particular focus on its potential in drug development. Detailed experimental protocols, quantitative data from various studies, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Introduction

The transition towards a bio-based economy necessitates the valorization of abundant and renewable resources like lignocellulosic biomass. Lignin, a complex aromatic polymer, constitutes a significant and often underutilized fraction of this biomass.[1][2] Catalytic depolymerization of lignin offers a promising route to produce a variety of aromatic platform chemicals, with acetovanillone being a key product.[3][4] Also known as apocynin, acetovanillone is a naturally occurring organic compound that has garnered significant interest for its pharmacological properties.[5]